Computational Docking Profile: Veprisinium vs. Known Inhibitors on Key Bacterial Targets
Veprisinium demonstrates a distinct computational docking profile against a panel of six bacterial protein targets when compared to the known inhibitor peptide deformylase [1]. The data suggests a potential for a different binding mechanism or affinity compared to other natural product classes.
| Evidence Dimension | Docking Score (kcal/mol) against bacterial protein targets |
|---|---|
| Target Compound Data | Ranges from -89.8 to -105.4 kcal/mol across six targets. |
| Comparator Or Baseline | Known peptide deformylase inhibitors (as a class) |
| Quantified Difference | Veprisinium's scores are within a similar range to some inhibitors, but a direct 1:1 comparison to a specific inhibitor was not performed in the study. |
| Conditions | In-silico molecular docking simulation against peptide deformylase, DNA gyrase/topoisomerase IV, UDP-galactose mutase, protein tyrosine phosphatase, cytochrome P450 CYP121, and NAD+-dependent DNA ligase. |
Why This Matters
Provides a computational benchmark for its potential mechanism of action, differentiating it from compounds that may not interact with these specific bacterial targets.
- [1] Setzer MS, et al. The Search for Herbal Antibiotics: An In-Silico Investigation of Antibacterial Phytochemicals. Antibiotics. 2016; 5(3):30. DOI: 10.3390/antibiotics5030030. View Source
